Etienic acid
CAS No.: 302-97-6
Cat. No.: VC21156732
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 302-97-6 |
---|---|
Molecular Formula | C20H28O3 |
Molecular Weight | 316.4 g/mol |
IUPAC Name | (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
Standard InChI | InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)/t14-,15-,16-,17+,19-,20-/m0/s1 |
Standard InChI Key | YQACAXHKQZCEOI-UDCWSGSHSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)CC[C@]34C |
SMILES | CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C |
Canonical SMILES | CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure and Properties
Etienic acid possesses a tetracyclic structure characteristic of steroids, specifically derived from the androstane skeleton. Its molecular formula is C₂₀H₃₀O₃, with a molecular weight of 318.45 g/mol . The compound contains a double bond between C-5 and C-6, a hydroxyl group at C-3, and a carboxylic acid group at C-17, all in specific stereochemical orientations that define its three-dimensional structure and reactivity.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₀H₃₀O₃ | |
Molecular Weight | 318.45 g/mol | |
CAS Number | 15173-68-9 | |
Alternate CAS Number | 302-97-6 | |
Exact Mass | 318.219 | |
LogP | 4.01090 | |
Polar Surface Area | 57.53 |
The physical properties of etienic acid reflect its steroid nature, with limited water solubility but good solubility in organic solvents. The hydroxyl and carboxylic acid groups contribute to its ability to form hydrogen bonds, influencing its solubility profile and interaction with biological systems. These structural features also provide sites for chemical modifications that can alter its physicochemical properties and biological activity.
Structural Variants and Nomenclature
There appears to be some confusion in the literature regarding the exact structure of etienic acid, with some sources describing a related compound with the formula C₂₀H₂₈O₃, which features a ketone at C-3 instead of a hydroxyl group . This compound, 3-oxoandrost-4-ene-17β-carboxylic acid, is sometimes also referred to as etienic acid but represents a distinct chemical entity. The structural relationship between these compounds is important for understanding the metabolism and chemical transformations of steroids in both synthetic and biological contexts.
Compound Name | Molecular Formula | Key Structural Feature | CAS Number |
---|---|---|---|
3β-Hydroxyandrost-5-ene-17β-carboxylic acid | C₂₀H₃₀O₃ | Hydroxyl at C-3, Double bond at C-5 | 15173-68-9 |
3-Oxoandrost-4-ene-17β-carboxylic acid | C₂₀H₂₈O₃ | Ketone at C-3, Double bond at C-4 | 302-97-6 |
The specific stereochemistry at positions C-3 and C-17 is critical for the biological activity and chemical behavior of these compounds. The β-orientation of the hydroxyl group at C-3 and the carboxylic acid at C-17 positions these functional groups in a specific spatial arrangement that affects receptor binding and interaction with enzymes involved in steroid metabolism .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of etienic acid typically involves starting from readily available steroid precursors and performing selective oxidation or functional group transformations. One common synthetic pathway begins with pregnenolone acetate, which undergoes oxidative cleavage of the side chain to yield the carboxylic acid functionality at C-17. This process often employs sodium hypobromite as the oxidizing agent under carefully controlled conditions to ensure selectivity and prevent unwanted side reactions.
A detailed synthetic procedure described in the literature involves the following steps:
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Preparation of a sodium hydroxide solution cooled to -5°C
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Addition of bromine to form sodium hypobromite while maintaining temperature below 0°C
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Reaction of the hypobromite solution with pregnenolone acetate in a dioxane-water mixture
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Careful temperature control during the addition to form a white precipitate
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Refluxing followed by acidification with hydrochloric acid
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Collection and purification of the crystalline product
This synthetic approach allows for the production of etienic acid with good yield and purity. Alternative synthetic routes may involve starting from other steroid precursors such as dehydroepiandrosterone (DHEA) or testosterone, with subsequent modifications to introduce the carboxylic acid functionality at C-17 .
Industrial Production
Industrial production of etienic acid follows similar synthetic principles but employs scaled-up processes and potentially more efficient reagents. The commercial production focuses on optimizing yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality.
The industrial synthesis of etienic acid represents an important link in the production chain of various steroid derivatives with pharmaceutical applications. The ability to efficiently produce this compound at scale is crucial for its use as an intermediate in the synthesis of more complex steroid-based drugs and research chemicals .
Chemical Reactivity and Transformations
Functional Group Reactivity
Etienic acid possesses two primary reactive functional groups: the hydroxyl group at C-3 and the carboxylic acid at C-17. These groups undergo characteristic reactions that allow for selective modifications of the steroid structure:
The hydroxyl group at C-3 can be oxidized to form a ketone, creating 3-oxoandrost-5-ene-17β-carboxylic acid. This transformation changes the electronic properties and reactivity of the A-ring of the steroid. Similarly, the carboxylic acid group at C-17 can undergo various transformations including reduction to form alcohols or esterification to form esters.
Synthesis of Oligoesters
One significant application of etienic acid is its use in the synthesis of steroid oligoesters. Research has demonstrated the successful preparation of linear oligoesters containing four steroid units using a 2+2 synthetic strategy . This approach involves the stepwise coupling of etienic acid units through esterification reactions between the C-3 hydroxyl and C-17 carboxylic acid groups of different molecules.
A notable example is the synthesis of 3β-{[3β-({3β-[(3β-hydroxyandrost-5-ene-17β-carbonyl)oxy]androst-5-ene-17β-carbonyl}oxy)androst-5-ene-17β-carbonyl]oxy}androst-5-ene-17β-carboxylic acid, a complex tetramer with potential applications in materials science and drug delivery. The synthesis involves careful protection and deprotection strategies, utilizing orthogonal protecting groups such as O-nitrates and 2-(trimethylsilyl)ethyl ethers to control the selectivity of the esterification reactions .
This synthetic capability highlights the utility of etienic acid as a versatile building block for creating structurally complex steroid-based materials with potential applications in various fields including pharmaceutical sciences and materials chemistry.
Biological Activity and Research Applications
Research Tool Applications
Beyond its potential therapeutic applications, etienic acid serves as a valuable research tool for studying steroid biochemistry and developing novel synthetic methodologies. Its use as a synthon for creating steroid oligoesters demonstrates its utility in developing new steroid-based materials with potential applications in drug delivery and other fields .
The compound also serves as an important reference standard for analytical methods in steroid chemistry and biochemistry. Its well-defined structure and functional groups make it useful for method development and validation in techniques such as liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy .
Supplier Information | Specifications | Reference |
---|---|---|
Typical Purity | 97-99% | |
Available Quantities | 5g, 25g, 100g | |
Pricing Range | $150-598 USD | |
Lead Time | 1-3 weeks | |
Restrictions | Research use only |
Proper storage conditions typically involve maintaining the compound in a cool, dry environment protected from light and air. These conditions help prevent oxidation or other degradation processes that could affect the purity and chemical integrity of the compound .
Related Compounds and Comparative Analysis
Structural Analogs
Etienic acid belongs to a family of steroid carboxylic acids with varying modifications at key positions. Some important structural analogs include:
Compound | Key Structural Difference | Potential Significance |
---|---|---|
3-Oxoandrost-4-ene-17β-carboxylic acid | Ketone at C-3, Double bond at C-4 | Different oxidation state affecting receptor binding |
Androst-4-ene-17β-carboxylic acid | Lacks oxygen at C-3 | Modified A-ring properties |
3β-Hydroxyandrost-5-ene-17-one | Ketone instead of carboxylic acid at C-17 | Different C-17 reactivity and receptor binding |
Elaidic acid | Non-steroidal unsaturated fatty acid | Different biological targets and effects |
The relationship between etienic acid and 3-oxoandrost-4-ene-17β-carboxylic acid is particularly notable, as these compounds differ only in the oxidation state of C-3 and the position of the double bond in the A-ring. This structural relationship provides insights into the metabolic transformations of steroids in biological systems, where interconversion between hydroxyl and ketone functionalities is common .
Structure-Activity Relationships
The specific structural features of etienic acid influence its biological activity and chemical reactivity. The β-orientation of both the C-3 hydroxyl and C-17 carboxylic acid positions these groups on the same face of the steroid nucleus, creating a distinct three-dimensional arrangement that affects receptor binding and interaction with enzymes.
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